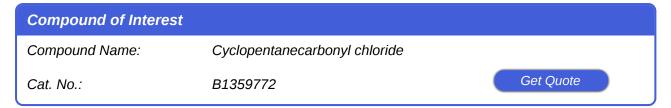


An In-depth Technical Guide to Cyclopentanecarbonyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cyclopentanecarbonyl Chloride**, a key reagent in organic synthesis, with a focus on its properties, preparation, and applications in the field of drug discovery and development.

Molecular and Physical Properties

Cyclopentanecarbonyl chloride is a colorless to pale yellow liquid recognized for its high reactivity as an acylating agent.[1] Its utility in synthesis is largely due to the reactive acyl chloride group attached to a cyclopentane ring, making it a valuable intermediate for introducing the cyclopentanecarbonyl moiety into more complex molecules.[1]

Table 1: Molecular Identifiers and Properties

Property	Value	
Molecular Formula	C ₆ H ₉ CIO[2][3]	
Molecular Weight	132.59 g/mol [3][4]	
CAS Number	4524-93-0[5][2][4]	
Canonical SMILES	C1CCC(C1)C(=O)CI[5]	
InChlKey	WEPUZBYKXNKSDH-UHFFFAOYSA-N[2]	



| Appearance | Clear colorless to yellow liquid |

Table 2: Physical and Chemical Data

Property	Value	
Density	1.091 g/mL at 25 °C[4][6]	
Boiling Point	161-162 °C[3][4][6]	
Refractive Index (n20/D)	1.4622[4][6]	
Flash Point	60 °C (140 °F)[4][7]	
Water Solubility	Reacts with water[3][6]	

| Storage | Moisture Sensitive. Store under Nitrogen.[5] |

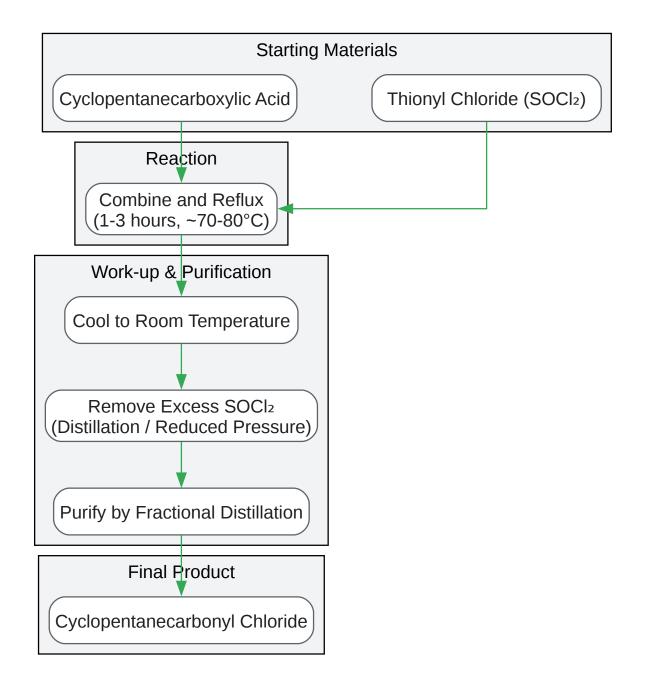
Synthesis of Cyclopentanecarbonyl Chloride

The most common and established method for synthesizing **cyclopentanecarbonyl chloride** is through the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid. This transformation is crucial as it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for nucleophilic acyl substitution.[8] The two most widely employed chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

This method is a standard procedure for producing acyl chlorides. Thionyl chloride serves as both the reagent and, in many cases, the solvent.

Workflow: Synthesis via Thionyl Chloride





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Caption: General workflow for the synthesis of Cyclopentanecarbonyl Chloride.

Methodology:

• Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to neutralize byproducts HCl and SO₂), add cyclopentanecarboxylic acid (1.0 eq).



- Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents)
 to the carboxylic acid at room temperature with stirring.[8]
- Reaction: Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
- Work-up: After allowing the mixture to cool to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The resulting crude cyclopentanecarbonyl chloride is then purified by fractional distillation to yield the final product.[8]

For substrates sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative.

Methodology:

- Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
- Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
- Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise. Vigorous evolution of CO, CO₂, and HCl gas will be observed.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.
- Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product, which can often be used directly or further purified by distillation.

Table 3: Comparison of Synthetic Methodologies



Parameter	Thionyl Chloride Method	Oxalyl Chloride Method
Reagent	SOCl ₂	(COCI) ₂ / cat. DMF
Stoichiometry	2.0 - 3.0 equivalents	1.2 - 1.5 equivalents
Temperature	Reflux (70-80 °C)	0 °C to Room Temperature
Byproducts	SO ₂ , HCl	CO, CO ₂ , HCl
Advantages	Low cost, reagent can be solvent	Milder conditions, high purity

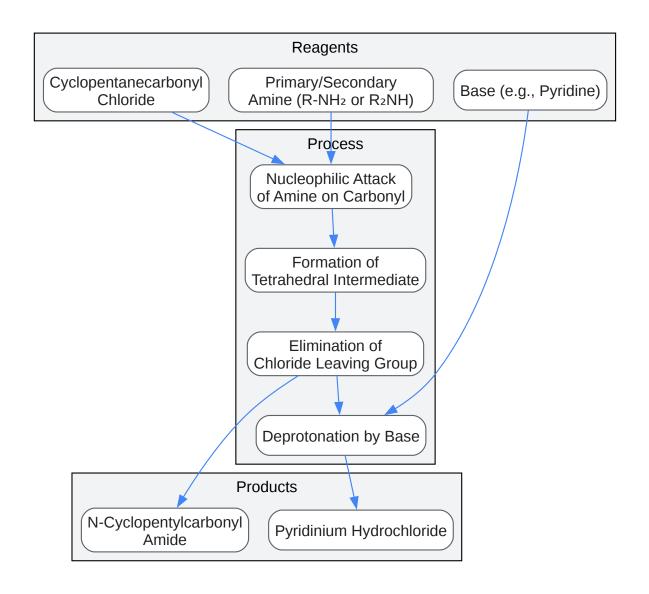
| Disadvantages | Harsh conditions, potential side reactions | More expensive reagent |

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes **cyclopentanecarbonyl chloride** a versatile building block for creating esters, amides, and ketones through nucleophilic acyl substitution. This reactivity is widely exploited in medicinal chemistry to synthesize complex molecules and libraries of compounds for drug discovery.

The formation of an amide bond via N-acylation is one of the most fundamental and important reactions in pharmaceutical synthesis. **Cyclopentanecarbonyl chloride** readily reacts with primary or secondary amines in the presence of a base (like triethylamine or pyridine) to form the corresponding N-cyclopentylcarbonyl amide.





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Caption: Simplified mechanism and workflow for N-acylation.

Cyclopentanecarbonyl chloride has been utilized in the semi-synthesis of novel paclitaxel (Taxol®) analogues. In a structure-activity relationship study, it was used to acylate the 3'-N position of a paclitaxel precursor to create 3'-N-cyclopentanecarbonyl-paclitaxel derivatives.[9] These new compounds were then evaluated for their cytotoxic activity against various human



tumor cell lines, demonstrating the direct application of this reagent in the development of potential anticancer agents.[9]

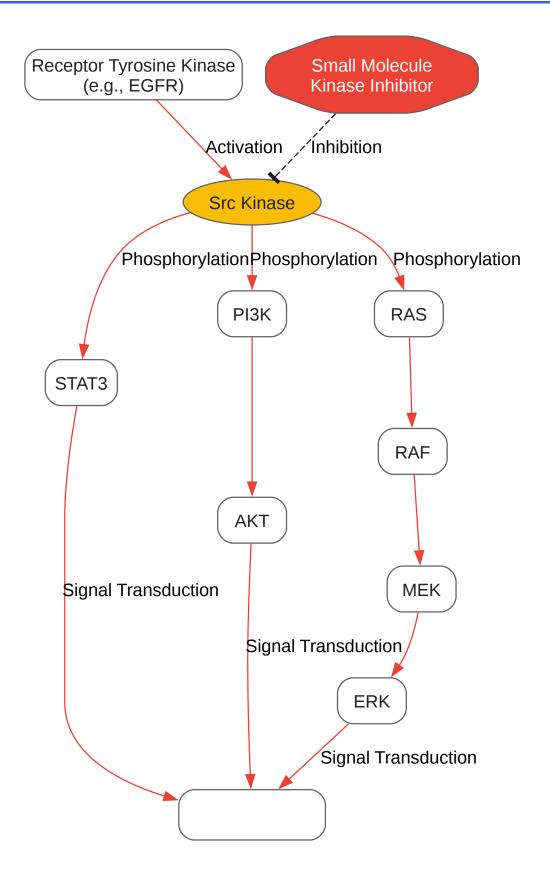
The reagent is also listed in patents for creating combinatorial libraries of thiophene compounds, which are used to discover new lead compounds in drug development.[10] Furthermore, a patent for the preparation of Esketamine describes a synthetic route that includes the preparation of **cyclopentanecarbonyl chloride** from cyclopentanecarboxylic acid via an acyl chlorination reaction.

Relevance to Kinase Inhibitor Drug Development

While **cyclopentanecarbonyl chloride** is a building block, not an active pharmaceutical ingredient, its utility in forming stable amide bonds makes it highly relevant for synthesizing kinase inhibitors, a major class of modern therapeutics. Many kinase inhibitors feature complex amide structures that are crucial for binding to the ATP pocket of the target kinase. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime targets for drug development.

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cellular processes like proliferation, migration, and survival.[4] Their overactivity is implicated in the development and progression of many human cancers. As such, Src is a major target for anti-cancer drug design. The diagram below illustrates a simplified view of the Src signaling pathway, which is often targeted by small molecule inhibitors synthesized using reagents like **cyclopentanecarbonyl chloride**.





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Caption: Simplified Src kinase signaling pathway, a target for cancer therapy.[5][4][11]



Safety and Handling

Cyclopentanecarbonyl chloride is a flammable, corrosive, and moisture-sensitive compound that must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

orrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. |

Data aggregated from GHS information provided to the ECHA C&L Inventory.

Handling Precautions:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Reacts with water, potentially releasing corrosive HCl gas. Handle under anhydrous conditions.
- Store in a well-ventilated place. Keep cool. Store locked up.

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